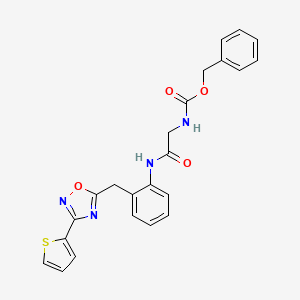![molecular formula C23H14Cl2N2OS2 B2810603 4-苄基-3-(3,4-二氯苯基)-1-硫代-1H-噻唑并[3,4-a]喹唑啉-5(4H)-酮 CAS No. 951544-27-7](/img/no-structure.png)
4-苄基-3-(3,4-二氯苯基)-1-硫代-1H-噻唑并[3,4-a]喹唑啉-5(4H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinazolinone core, the thiazole ring, and the phenyl rings would all contribute to the rigidity of the molecule, while the various substituents could influence its overall shape and electronic properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups it contains. For example, the thioxo group could potentially undergo redox reactions, while the aromatic rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its stability and rigidity, while the various substituents could influence its solubility, melting point, and other properties .科学研究应用
合成和化学性质
离子液体介导合成:这种化合物可以在环境友好的两步过程中合成,包括取代的 2-氨基苯甲酸与硫脲缩合,然后与 2-氯乙酸或 2-氯丙醛反应 (Yadav、Dhakad 和 Sharma,2013 年)。
新型衍生物的合成:有潜力创造各种衍生物,例如呋喃噻唑并吡啶并喹唑啉酮和其他杂环化合物,它们以这种化合物为起始原料合成 (Abu‐Hashem,2018 年)。
生物活性
抗菌活性:一些衍生物已证明对革兰氏阳性菌、革兰氏阴性菌和真菌具有抗菌活性,突出了其在开发新型抗菌剂中的潜在用途 (Abu‐Hashem,2018 年)。
细胞毒性研究:源自这种化合物的硫代并喹唑啉并[3,4-a]喹唑啉酮已在淋巴母细胞白血病和乳腺腺癌细胞系中评估其细胞毒性,表明在癌症研究中具有潜在应用 (Mohammadhosseini 等人,2017 年)。
合成连接的支架:该化合物可用作合成噻唑并[3,2-a]苯并咪唑连接喹唑啉支架的前体,这在有机化学和药物化学中具有重要意义 (Keivanloo、Soozani、Bakherad 和 Amin,2018 年)。
其他应用
新型杂环化合物的构建:它用于合成各种其他新型杂环化合物,在化学研究和药物开发中提供了广阔的范围 (Saleh、Hafez、Abdel‐hay 和 Gad,2004 年)。
在药理学研究中的潜力:衍生物和相关化合物表现出多种生物活性,如抗菌、抗组胺、利尿、催眠和抗炎特性,使其在药理学研究中具有重要意义 (Jain、Bharadvaja、Kumar、Agarwal 和 Errington,2000 年)。
安全和危害
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-benzyl-3-(3,4-dichlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one involves the condensation of 3,4-dichloroaniline with benzaldehyde to form 3,4-dichlorobenzylideneaniline. This intermediate is then reacted with 2-mercaptoquinazolin-4(3H)-one to form the desired product.", "Starting Materials": [ "3,4-dichloroaniline", "benzaldehyde", "2-mercaptoquinazolin-4(3H)-one" ], "Reaction": [ "Step 1: Condensation of 3,4-dichloroaniline with benzaldehyde in the presence of a catalyst such as acetic acid or hydrochloric acid to form 3,4-dichlorobenzylideneaniline.", "Step 2: Reaction of 3,4-dichlorobenzylideneaniline with 2-mercaptoquinazolin-4(3H)-one in the presence of a base such as potassium carbonate or sodium hydroxide to form 4-benzyl-3-(3,4-dichlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one." ] } | |
CAS 编号 |
951544-27-7 |
分子式 |
C23H14Cl2N2OS2 |
分子量 |
469.4 |
IUPAC 名称 |
4-benzyl-3-(3,4-dichlorophenyl)-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one |
InChI |
InChI=1S/C23H14Cl2N2OS2/c24-17-11-10-15(12-18(17)25)20-21-26(13-14-6-2-1-3-7-14)22(28)16-8-4-5-9-19(16)27(21)23(29)30-20/h1-12H,13H2 |
SMILES |
C1=CC=C(C=C1)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC(=C(C=C5)Cl)Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Ethyl-5-((4-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2810520.png)
![2-[(2-Amino-3-carboxypropanoyl)amino]benzoic acid;hydrochloride](/img/structure/B2810521.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-N,2-dimethylbenzenesulfonamide](/img/structure/B2810523.png)
![N-cycloheptyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2810525.png)
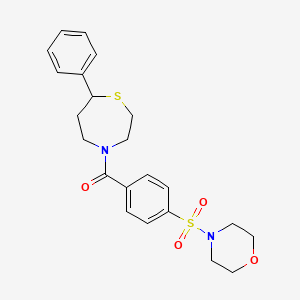
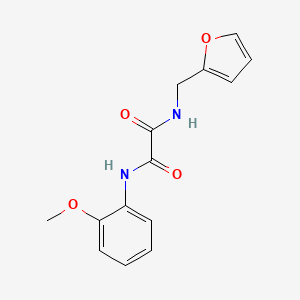
![7-(4-ethoxybenzoyl)-5-(4-methylbenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2810529.png)
![4-Methoxy-1-methyl-5-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2810530.png)

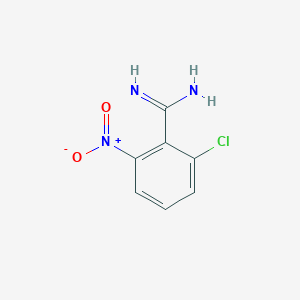
![(E)-2-amino-N-(2-methoxyethyl)-1-((4-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2810539.png)
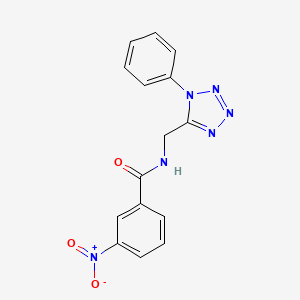
![(2Z)-7-hydroxy-N-(5-methylpyridin-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2810542.png)
